Gatifloxacin hydrochloride

Description

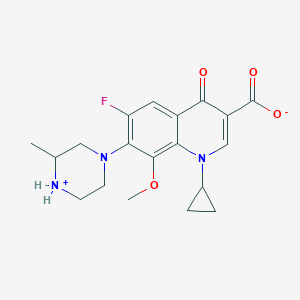

Gatifloxacin is a monocarboxylic acid that is 4-oxo-1,4-dihydroquinoline-3-carboxylic acid which is substituted on the nitrogen by a cyclopropyl group and at positions 6, 7, and 8 by fluoro, 3-methylpiperazin-1-yl, and methoxy groups, respectively. Gatifloxacin is an antibiotic of the fourth-generation fluoroquinolone family, that like other members of that family, inhibits the bacterial topoisomerase type-II enzymes. It has a role as an antiinfective agent, an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor and an antimicrobial agent. It is a quinolinemonocarboxylic acid, a N-arylpiperazine, an organofluorine compound, a quinolone and a quinolone antibiotic.

Gatifloxacin, also known as am 1155 or tequin, belongs to the class of organic compounds known as quinoline carboxylic acids. These are quinolines in which the quinoline ring system is substituted by a carboxyl group at one or more positions. Gatifloxacin is a drug which is used for the treatment of bronchitis, sinusitis, community-acquired pneumonia, and skin infections (abscesses, wounds) caused by s. pneumoniae, h. influenzae, s. aureus, m. pneumoniae, c. pneumoniae, l. pneumophila, s. pyogenes. Gatifloxacin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Gatifloxacin has been detected in multiple biofluids, such as urine and blood. Within the cell, gatifloxacin is primarily located in the cytoplasm and membrane (predicted from logP). Gatifloxacin is a potentially toxic compound.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O4.ClH/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYBNVXJQVIRGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121577-32-0 | |

| Record name | Gatifloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121577320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GATIFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3J4S9UD4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gatifloxacin Hydrochloride: A Technical Guide to its Mechanism of Action Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the molecular mechanisms underpinning the bactericidal activity of gatifloxacin hydrochloride, a fourth-generation fluoroquinolone, against Gram-positive bacteria. It explores its dual-target inhibition, quantitative measures of efficacy, mechanisms of resistance, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Dual Inhibition of Type II Topoisomerases

This compound exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[1][2][3][4][5][6] These enzymes are critical for managing DNA topology during replication, transcription, repair, and recombination, making them ideal targets for antimicrobial agents.[1][2]

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA.[1][2] This process is vital for relieving torsional stress during DNA replication and transcription, allowing the DNA strands to be unwound and accessed by cellular machinery.

-

Topoisomerase IV: The primary role of topoisomerase IV is in the decatenation (unlinking) of newly replicated, interlinked daughter chromosomes following a round of DNA replication.[1][2] This separation is a mandatory step for the successful segregation of chromosomes into daughter cells during cell division.

Gatifloxacin binds to the complex formed between these enzymes and the bacterial DNA. This interaction stabilizes a transient state where the DNA is cleaved, preventing the subsequent re-ligation step of the enzyme's catalytic cycle.[1] This leads to an accumulation of double-strand DNA breaks, which halts DNA replication and ultimately triggers cell death.[1][2][7] Gatifloxacin exhibits a high affinity for bacterial DNA gyrase, reportedly 100 times greater than for its mammalian counterparts, contributing to its selective toxicity.[4]

Target Primacy in Gram-Positive Bacteria

While fluoroquinolones generally target both DNA gyrase and topoisomerase IV, their primary target can differ between bacterial species. In many Gram-positive bacteria, such as Staphylococcus aureus, topoisomerase IV is considered the primary target for older quinolones.[6][8] This means that lower concentrations of the drug are needed to inhibit topoisomerase IV compared to DNA gyrase, and initial resistance mutations often appear in the genes encoding this enzyme.

Gatifloxacin, a newer 8-methoxyfluoroquinolone, is noted for its more balanced or "dual-targeted" activity against both enzymes in Gram-positive pathogens.[8][9] This is a significant advantage, as mutations in both the primary and secondary target genes are often required to confer a high level of resistance, potentially slowing its development.[9] However, in some Gram-positive species like Streptococcus pneumoniae, studies have suggested that DNA gyrase may be the primary target for gatifloxacin.[10]

Quantitative Data on Antimicrobial Activity

The potency of gatifloxacin is quantified by its Minimum Inhibitory Concentration (MIC) against various pathogens and its 50% inhibitory concentration (IC50) against its molecular targets.

Minimum Inhibitory Concentrations (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. Gatifloxacin demonstrates potent activity against a wide range of Gram-positive bacteria.

| Gram-Positive Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus (MSSA) | - | 0.063 | [11] |

| Staphylococcus epidermidis | - | 0.08 - 0.57 | [12] |

| Streptococcus pneumoniae | - | 0.25 | [11] |

| Streptococcus pyogenes | - | 0.08 - 0.57 | [12] |

| Streptococcus viridans | - | 0.22 | [12] |

| Enterococcus faecalis | 0.12 - 1 | - | [13] |

| Bacillus cereus | - | 0.08 - 0.57 | [12] |

| Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively. |

Enzyme Inhibition (IC₅₀)

The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of a specific enzyme's activity in vitro.

| Enzyme Target (from Enterococcus faecalis) | Gatifloxacin IC₅₀ (µg/mL) | Reference |

| DNA Gyrase | 5.60 | [10] |

| Topoisomerase IV | 4.24 | [10] |

Mechanisms of Bacterial Resistance

Resistance to gatifloxacin in Gram-positive bacteria primarily develops through two mechanisms: alterations in the drug's target enzymes and increased drug efflux.[7]

-

Target Site Mutations: The most significant mechanism is the accumulation of mutations in specific regions of the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC/grlA, parE/grlB).[1][9] These regions are known as the Quinolone Resistance-Determining Regions (QRDRs). Mutations in these areas alter the amino acid sequence of the enzymes, reducing the binding affinity of gatifloxacin.[1] For high-level resistance to gatifloxacin, mutations in both target enzymes are often necessary.[8][9]

-

Active Efflux Pumps: Some Gram-positive bacteria possess membrane proteins that function as efflux pumps, which actively transport antimicrobial agents out of the cell, reducing the intracellular drug concentration.[1][7] In S. aureus, the NorA efflux pump can contribute to resistance. However, gatifloxacin's 8-methoxy structure makes it a poorer substrate for some of these pumps compared to older fluoroquinolones.[8][9]

-

Plasmid-Mediated Resistance: Although less common for fluoroquinolones than for other antibiotic classes, plasmid-mediated resistance genes can protect DNA gyrase from quinolone action.[1][7]

References

- 1. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]

- 2. What is Gatifloxacin used for? [synapse.patsnap.com]

- 3. Articles [globalrx.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound confers broad-spectrum antibacterial activity against phytopathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Mechanisms and Frequency of Resistance to Gatifloxacin in Comparison to AM-1121 and Ciprofloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Antibacterial activity of the fourth-generation fluoroquinolones gatifloxacin and moxifloxacin against ocular pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gatifloxacin (AM-1155, CG 5501) susceptibility testing interpretive criteria and quality control guidelines for dilution and disk (5-microgram) diffusion methods. The Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Gatifloxacin Hydrochloride: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of Gatifloxacin Hydrochloride, a fourth-generation fluoroquinolone antibiotic. This document details various synthetic routes, including key intermediates and reaction mechanisms, alongside robust purification protocols designed to yield high-purity active pharmaceutical ingredients (APIs). Quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are detailed. Visual diagrams generated using Graphviz illustrate the primary synthesis pathway and a general purification workflow.

Synthesis of Gatifloxacin

The synthesis of gatifloxacin primarily revolves around the construction of the quinolone core followed by the nucleophilic substitution of a fluorine atom with 2-methylpiperazine. Several strategies have been developed to optimize this process, particularly to enhance the reactivity of the C-7 position, which is deactivated by the C-8 methoxy group.

Synthesis via Boron Chelate Intermediates

A prevalent and efficient method for industrial-scale production involves the use of boron chelates to activate the quinolone ring system for nucleophilic substitution. This approach generally leads to higher yields and milder reaction conditions compared to direct substitution methods.[1][2] One common pathway starts from 3-methoxy-2,4,5-trifluorobenzoic acid.[3][4]

A key intermediate in many syntheses is 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid or its ethyl ester.[1] The reaction of this intermediate with 2-methylpiperazine can be sluggish. To overcome this, the quinoline carboxylic acid is often converted into a boron difluoride chelate. This chelate readily undergoes coupling with 2-methylpiperazine.[1][5] Subsequent hydrolysis of the resulting chelated gatifloxacin yields the final product.[5] An alternative approach involves chelation with fluoroboric acid.[1]

The use of boron trifluoride etherate is a common strategy to form the reactive chelate intermediate.[1][5] This method has been shown to be amenable to large-scale preparation.[1]

Direct Nucleophilic Substitution

While less common for large-scale production due to lower yields, direct substitution of the 7-fluoro group of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid with 2-methylpiperazine is also a viable route.[1] This reaction is typically carried out in a dipolar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.[2]

Comparative Synthesis Data

The following table summarizes quantitative data from various synthetic approaches to gatifloxacin, highlighting the impact of different reagents and conditions on the final yield.

| Starting Material | Key Reagents/Conditions | Solvent | Yield (%) | Reference(s) |

| 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid | 2-Methylpiperazine, Boron Trifluoride Etherate, Hydrolysis | Acetonitrile, Ethanol/Water | 91 | [1] |

| 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid | 2-Methylpiperazine | DMSO | 66-76 | [2] |

| Ethyl-1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylate borate | 2-Methylpiperazine, Hydrolysis with Triethylamine | Ethanol | 38 | [1][6] |

| 3-methoxy-2,4,5-trifluorobenzoic acid | Multi-step synthesis involving acylation, condensation, cyclization, and substitution | Various | 30.9 | [3] |

| 3-methoxy-2,4,5-trifluorobenzoic acid | Multi-step synthesis involving borate intermediate | Various | 43.2 | [4] |

Purification of this compound

The purification of gatifloxacin is crucial to remove impurities, such as starting materials, by-products, and potential degradation products. Common methods include recrystallization, pH adjustment, and the formation of different crystalline forms.

Recrystallization

Recrystallization is a widely used technique for purifying crude gatifloxacin. Various solvents and solvent systems can be employed.

-

Methanol: Crude gatifloxacin can be purified by treatment with activated carbon in methanol, followed by recrystallization from methanol.[1]

-

Alkyl Alcohols and Water: A method involving dissolving gatifloxacin in an alkyl alcohol (e.g., isopropanol) at elevated temperatures, treating with activated carbon, and then inducing crystallization by adding purified water has been reported.[7]

-

Ethanol: Crystallization from ethanol is also a common practice.[8]

Purification via pH Adjustment

An effective purification method involves leveraging the pH-dependent solubility of gatifloxacin.[9]

-

An aqueous suspension of impure gatifloxacin is treated with an acid (e.g., hydrochloric acid) to lower the pH to around 2.5, bringing the gatifloxacin into solution.

-

The acidic solution can be washed with an organic solvent like ethyl acetate to remove non-basic impurities.

-

The aqueous layer is then treated with a base (e.g., caustic lye) to raise the pH to approximately 7.2.

-

This change in pH causes the purified gatifloxacin to crystallize out of the solution, which can then be collected by filtration.

This method can achieve a purity of 99.9% with a near-quantitative yield.[9]

Crystalline Forms and Co-crystals

Gatifloxacin can exist in various crystalline forms, including hydrates (e.g., hemihydrate, sesquihydrate, pentahydrate) and anhydrous forms.[10][11] The specific crystalline form can impact physical properties such as solubility, stability, and bioavailability.[11] For instance, the sesquihydrate is reported to be less hygroscopic and more stable for manufacturing solid dosage forms compared to the hemihydrate.[10][11]

The formation of co-crystals with various co-crystal formers (e.g., glutaric acid, succinic acid, citric acid) is another approach to modify the physicochemical properties of gatifloxacin.[12]

Comparative Purification Data

The following table presents data on different purification methods for gatifloxacin, detailing the solvents, key steps, and resulting purity.

| Method | Key Solvents/Reagents | Purity | Yield | Reference(s) |

| Recrystallization | Methanol, Activated Carbon | >99.8% | 76% | [1] |

| Recrystallization | Isopropanol, Water, Activated Carbon | 99.7% | 90% | [7] |

| pH Adjustment | Water, Hydrochloric Acid, Caustic Lye, Ethyl Acetate | 99.9% | >95% | [9] |

| Co-crystal Formation | Methanol, Malonic Acid | N/A | 92.4% | [12] |

| Co-crystal Formation | Methanol, Fumaric Acid | N/A | 88.9% | [12] |

Key Experimental Protocols

Synthesis of Gatifloxacin via Boron Chelate and Hydrolysis[1]

-

Chelate Formation: 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester is treated with boron trifluoride diethyl etherate in a suitable solvent like methyl isobutyl ketone to form the borondifluoride chelate.

-

Condensation: The resulting chelate is then condensed with 2-methylpiperazine to yield the gatifloxacin borondifluoride chelate.

-

Hydrolysis: The gatifloxacin borondifluoride chelate is hydrolyzed using a base such as triethylamine in a solvent system like methanol to yield gatifloxacin.

-

Purification: The crude product is purified by treatment with activated carbon in methanol, followed by recrystallization from methanol to afford pure gatifloxacin.

Purification of Gatifloxacin by pH Adjustment[9]

-

Acidification: Suspend 100g of crude gatifloxacin (chromatographic purity: 96%) in 500 ml of water. Stir the suspension for 1 hour. Adjust the pH to 2.5 by adding 2N hydrochloric acid at 20-25°C.

-

Stirring and Washing: Stir the resulting solution for 1 hour. Wash the aqueous layer with 200 ml of ethyl acetate.

-

Decolorization: Treat the aqueous solution with activated charcoal and filter the mixture.

-

Crystallization: Adjust the pH of the filtrate to 7.2 by adding caustic lye. Stir for 2 hours to allow for crystallization.

-

Isolation: Filter the separated solid and wash with water to yield gatifloxacin with a purity of 99.9%.

Purification by Recrystallization from Isopropanol and Water[7]

-

Dissolution: Add 100g of gatifloxacin to 1L of isopropanol in a 2L flask. Heat the mixture to 80°C with stirring until the solid is completely dissolved.

-

Decolorization: Cool the solution to 40°C and add 20g of activated carbon. Reheat the mixture to 80°C and stir at reflux for 30 minutes.

-

Crystallization: Filter the hot mixture to remove the activated carbon. While stirring the filtrate, add 1600ml of purified water to induce the precipitation of a large amount of solid.

-

Isolation: Filter the solid and dry under reduced pressure at 60°C to obtain 90g of purified gatifloxacin (99.7% purity by HPLC).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. US7531656B2 - Synthesis of gatifloxacin - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of gatifloxacin | Semantic Scholar [semanticscholar.org]

- 5. Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2004069825A1 - Synthesis of gatifloxacin - Google Patents [patents.google.com]

- 7. CN102757419B - Purification method of gatifloxacin - Google Patents [patents.google.com]

- 8. WO2005009970A1 - An improved process for the preparation of gatifloxacin - Google Patents [patents.google.com]

- 9. WO2004101547A1 - Purification methods of gatifloxacin and a novel form of gatifloxacin - Google Patents [patents.google.com]

- 10. US20060252770A1 - Novel crystalline forms of gatifloxacin and processes for preparation - Google Patents [patents.google.com]

- 11. Case Study 4: Gatifloxacin - Crystalline Form Changes With A Licensed Compound - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 12. Co Crystals Of Gatifloxacin And Process For Preparation Thereof [quickcompany.in]

In Vitro Efficacy of Gatifloxacin Hydrochloride Against Anaerobic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of gatifloxacin hydrochloride against a broad spectrum of anaerobic bacteria. Gatifloxacin, a fourth-generation fluoroquinolone, demonstrates significant potency against these often difficult-to-treat pathogens. This document synthesizes key quantitative data, details common experimental methodologies, and illustrates the underlying mechanism of action.

Quantitative Susceptibility Data

The in vitro efficacy of gatifloxacin against anaerobic bacteria is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The data is often summarized as MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Multiple studies have demonstrated the potent activity of gatifloxacin against a diverse range of anaerobic organisms.[1][2][3][4] The overall MIC50 and MIC90 values for gatifloxacin against anaerobes are generally reported as 0.5 µg/mL and 4 µg/mL, respectively.[1][2][4] This positions gatifloxacin as a promising agent for the treatment of mixed anaerobic infections.[2]

For comparative purposes, the following table summarizes the MIC50 and MIC90 values of gatifloxacin and other antimicrobial agents against anaerobic bacteria, as determined by the agar dilution method.[1][2]

| Antimicrobial Agent | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Gatifloxacin | 0.5 | 4 |

| Ciprofloxacin | 2 | 32 |

| Levofloxacin | 1 | 8 |

| Sparfloxacin | 2 | 8 |

| Trovafloxacin | 1 | 4 |

| Amoxicillin | 16 | >64 |

| Amoxicillin-Clavulanate | 0.125 | 1 |

| Ampicillin | 1 | 64 |

| Ampicillin-Sulbactam | 0.5 | 4 |

| Clindamycin | 0.125 - 0.5 | 8 - >256 |

| Imipenem | 0.25 | 0.5 |

| Metronidazole | 1 | 8 - >16 |

Data compiled from multiple sources.[1][2]

Gatifloxacin's activity has been noted against various anaerobic species, including those of the Bacteroides fragilis group, Prevotella spp., Porphyromonas spp., Fusobacterium spp., and peptostreptococci.[1][3]

Experimental Protocols for In Vitro Susceptibility Testing

The determination of gatifloxacin's in vitro activity against anaerobic bacteria relies on standardized and meticulously controlled laboratory procedures. The two most common methods employed are the agar dilution and broth microdilution techniques.[1][3][5]

Agar Dilution Method

The agar dilution method is considered the gold standard for susceptibility testing of anaerobic bacteria.[1][5]

Methodology:

-

Preparation of Antimicrobial Agent: this compound susceptibility powder is reconstituted according to the manufacturer's instructions.[1][6] A series of twofold dilutions of the antimicrobial agent are prepared.

-

Media Preparation: Brucella agar supplemented with 5% sterile defibrinated laked sheep blood, hemin (5 µg/mL), and Vitamin K1 (1 µg/mL) is prepared and sterilized.[1][5]

-

Incorporation of Antimicrobial Agent: The prepared dilutions of gatifloxacin are incorporated into the molten agar, which is then poured into petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

-

Inoculum Preparation: Anaerobic bacterial isolates, previously subcultured onto enriched sheep blood agar plates, are suspended in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard.[1][5]

-

Inoculation: A standardized number of bacterial cells are inoculated onto the surface of the agar plates, often using a Steers-Foltz replicator.[5]

-

Incubation: The inoculated plates are incubated in an anaerobic environment (e.g., an anaerobic chamber or jar) at 35-37°C for 48 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of gatifloxacin that completely inhibits the visible growth of the bacteria.

Broth Microdilution Method

The broth microdilution technique is another widely used method for determining the MIC of antimicrobial agents against anaerobic bacteria.[3][7]

Methodology:

-

Preparation of Antimicrobial Agent: Serial twofold dilutions of gatifloxacin are prepared in a suitable broth medium, such as Brain Heart Infusion (BHI) broth, within the wells of a microtiter plate.[7]

-

Inoculum Preparation: A standardized inoculum of the anaerobic bacteria is prepared in broth, similar to the agar dilution method.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The microtiter plates are incubated under anaerobic conditions at 35-37°C for 48 hours.

-

Result Interpretation: The MIC is read as the lowest concentration of gatifloxacin in which no visible growth (turbidity) is observed.

Visualizations: Workflows and Mechanisms

To further elucidate the experimental process and the molecular basis of gatifloxacin's activity, the following diagrams are provided.

Caption: Experimental workflow for the agar dilution susceptibility testing of gatifloxacin.

This compound exerts its bactericidal effects by targeting essential enzymes involved in bacterial DNA replication.[8][9][10][11] The primary mechanism of action involves the inhibition of DNA gyrase (a type II topoisomerase) and topoisomerase IV.[8][9][11] These enzymes are crucial for processes such as DNA replication, transcription, repair, and recombination.[9] By binding to these enzymes, gatifloxacin stabilizes the enzyme-DNA complex, leading to breaks in the bacterial chromosome and ultimately cell death.[9]

Caption: Mechanism of action of this compound in anaerobic bacteria.

Conclusion

The data presented in this technical guide underscore the potent in vitro activity of this compound against a wide array of anaerobic bacteria. Its low MIC50 and MIC90 values, coupled with its established mechanism of action targeting essential bacterial enzymes, highlight its potential as an effective therapeutic agent for infections involving anaerobic pathogens. The standardized methodologies for susceptibility testing provide a robust framework for the continued evaluation of its efficacy in both research and clinical settings.

References

- 1. Activities of Gatifloxacin Compared to Those of Seven Other Agents against Anaerobic Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro activity of gatifloxacin, a new fluoroquinolone, against 204 anaerobes compared to seven other compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Activities of Gatifloxacin, Two Other Quinolones, and Five Nonquinolone Antimicrobials against Obligately Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activities of gatifloxacin compared to those of seven other agents against anaerobic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. This compound confers broad-spectrum antibacterial activity against phytopathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]

- 10. nbinno.com [nbinno.com]

- 11. go.drugbank.com [go.drugbank.com]

Spectral analysis of Gatifloxacin hydrochloride (UV, IR, NMR, Mass)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral analysis of Gatifloxacin hydrochloride, a fourth-generation fluoroquinolone antibiotic. The document details the application of key spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—for the structural elucidation and characterization of this important active pharmaceutical ingredient (API).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound and for providing information about its electronic transitions. The absorption of UV radiation by the molecule is primarily due to the π → π* and n → π* transitions within the quinolone ring system.

Data Presentation

The absorption maxima (λmax) of this compound are dependent on the solvent used, which can influence the electronic environment of the chromophore.

| Solvent System | λmax 1 (nm) | λmax 2 (nm) | Linearity Range (µg/mL) |

| Methanol | 295 | - | 2 - 10[1][2] |

| Methanol and 0.1M Sodium Hydroxide (8:2) | 289 | 246 | 2 - 10[3] |

| 100 mM Phosphate Buffer (pH 7.4) | 286 | - | 1 - 18[4] |

| 100 mM Hydrochloric Acid (pH 1.2) | 292 | - | 1 - 14[4] |

| Ethanol | 290 | 330 | Not Specified[5] |

Experimental Protocol

Instrumentation: A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette is typically employed for analysis.

Sample Preparation:

-

A standard stock solution of this compound (e.g., 100 µg/mL) is prepared by accurately weighing the reference standard and dissolving it in the chosen solvent.

-

Working standard solutions of varying concentrations are prepared by serial dilution of the stock solution with the same solvent.

Data Acquisition:

-

The spectrophotometer is set to scan a wavelength range, typically from 200 to 400 nm.

-

A baseline correction is performed using the solvent as a blank.

-

The absorbance of each working standard solution is measured at the predetermined λmax.

-

A calibration curve is constructed by plotting absorbance versus concentration to establish the linearity of the method.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in the this compound molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Data Presentation

The following table summarizes the characteristic IR absorption bands for the key functional groups in this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3550 | O-H (Carboxylic Acid) | Stretching |

| ~3100-3200 | C-H (Aromatic and Alkyl) | Stretching |

| ~1713 | C=O (Carboxylic Acid) | Stretching[6] |

| ~1637 | C=O (Ketone) | Stretching[6] |

| ~1513 | C=C (Aromatic) | Stretching[6] |

| ~1320 | C-O (Carboxylic Acid) | Stretching |

| ~1161 | C-F | Stretching[6] |

Experimental Protocol

Instrumentation: A Fourier Transform Infrared (FTIR) spectrophotometer is used for acquiring the IR spectrum.

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with about 200 mg of dry potassium bromide (KBr) in an agate mortar.

-

The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

A background spectrum of the KBr pellet (without the sample) is recorded.

-

The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.

-

The IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, allowing for the unambiguous assignment of its structure. Both ¹H and ¹³C NMR are crucial for complete structural elucidation.

Data Presentation

¹H NMR Spectral Data (Solvent: D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.7 | s | H-2 |

| ~7.5 | d | H-5 |

| ~4.0 | m | H-3' and H-5' (piperazine) |

| ~3.6 | m | H-2' and H-6' (piperazine) |

| ~3.8 | s | OCH₃ |

| ~3.5 | m | H (cyclopropyl) |

| ~1.2 | d | CH₃ (piperazine) |

| ~1.1 | m | CH₂ (cyclopropyl) |

¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~177 | C-4 (C=O) |

| ~167 | C-3 (COOH) |

| ~155 | C-8a |

| ~148 | C-6 |

| ~145 | C-7 |

| ~138 | C-4a |

| ~120 | C-8 |

| ~107 | C-5 |

| ~106 | C-2 |

| ~61 | OCH₃ |

| ~50 | C-2' and C-6' (piperazine) |

| ~45 | C-3' and C-5' (piperazine) |

| ~35 | C (cyclopropyl) |

| ~17 | CH₃ (piperazine) |

| ~8 | CH₂ (cyclopropyl) |

Experimental Protocol

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Sample Preparation:

-

A sufficient amount of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

A small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard, is added.

Data Acquisition:

-

The sample tube is placed in the NMR probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

-

Advanced NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of the signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which further confirms its structure.

Data Presentation

The molecular weight of Gatifloxacin is 375.4 g/mol . In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ is typically observed.

| m/z | Ion |

| 376.16 | [M+H]⁺ (Protonated Molecule) |

| 332 | [M+H - CO₂]⁺ |

| 315 | [M+H - CO₂ - NH₃]⁺ |

| 290 | [M+H - C₄H₆O₂]⁺ |

| 263 | [M+H - C₅H₈N₂O]⁺ |

Experimental Protocol

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument, is used.

Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to promote ionization.

Data Acquisition:

-

The sample solution is introduced into the mass spectrometer via direct infusion or through an LC column.

-

Electrospray ionization (ESI) in the positive ion mode is commonly used to generate ions.

-

The mass analyzer is scanned over a relevant mass-to-charge (m/z) range to detect the molecular ion and its fragment ions.

-

Tandem mass spectrometry (MS/MS) experiments can be performed by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Visualizations

The following diagrams illustrate the workflow and logical connections in the spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

Caption: Logical relationship for structural elucidation using spectral data.

References

- 1. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. [Impurity analysis and their structure determination of gatifloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmafocusamerica.com [pharmafocusamerica.com]

- 6. Gatifloxacin | C19H22FN3O4 | CID 5379 - PubChem [pubchem.ncbi.nlm.nih.gov]

Gatifloxacin Hydrochloride: A Technical Guide to its Dual Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gatifloxacin, a fourth-generation 8-methoxyfluoroquinolone, exhibits potent broad-spectrum antibacterial activity by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying gatifloxacin's inhibitory action. It details the biochemical interactions, presents quantitative data on enzyme inhibition, and outlines the experimental protocols for assessing these activities. Visual representations of the mechanism and experimental workflows are provided to facilitate a comprehensive understanding for researchers in antibacterial drug discovery and development.

Introduction

The emergence of antibiotic resistance necessitates a thorough understanding of the mechanisms of action of existing antibacterial agents to inform the development of new therapeutics. Gatifloxacin hydrochloride's efficacy stems from its ability to disrupt critical DNA processes in bacteria, including replication, transcription, repair, and recombination, by inhibiting DNA gyrase and topoisomerase IV.[1][2] This dual-targeting mechanism is a key attribute that contributes to its potent bactericidal activity and a reduced propensity for the development of resistance.[2] In Gram-negative bacteria, DNA gyrase is often the primary target, while topoisomerase IV is typically the main target in Gram-positive bacteria.[3]

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Gatifloxacin, like other fluoroquinolones, functions by trapping the enzyme-DNA complex in a state where the DNA is cleaved, preventing the subsequent re-ligation step.[2] This leads to the accumulation of double-stranded DNA breaks, which are ultimately lethal to the bacterial cell.[3]

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA compaction and replication.[2] Gatifloxacin binds to the GyrA subunit of the DNA gyrase-DNA complex, stabilizing the cleaved "gate" segment of DNA and preventing its resealing.[2]

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells. Gatifloxacin interacts with the ParC subunit of topoisomerase IV, similarly trapping the enzyme-DNA cleavage complex and inhibiting the decatenation process.[2]

The C-8 methoxy group of gatifloxacin is thought to enhance its activity against DNA gyrase, contributing to its potent activity against a wide range of bacteria.[4]

Quantitative Analysis of Enzyme Inhibition

The inhibitory activity of gatifloxacin is quantified by determining its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity.

| Enzyme | Bacterial Species | Gatifloxacin IC50 (µg/mL) | Reference |

| DNA Gyrase | Escherichia coli | 0.109 | [5] |

| Topoisomerase IV | Staphylococcus aureus | 13.8 | [5] |

| DNA Gyrase | Enterococcus faecalis | 5.60 | |

| Topoisomerase IV | Enterococcus faecalis | 4.24 | |

| DNA Gyrase | Streptococcus pneumoniae | 4.28 - 582 | |

| Topoisomerase IV | Streptococcus pneumoniae | 1.90 - 35.2 |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the inhibitory activity of gatifloxacin.

Purification of Recombinant DNA Gyrase and Topoisomerase IV

Objective: To obtain pure, active enzymes for in vitro inhibition assays.

Methodology:

-

Gene Cloning and Expression: The genes encoding the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) from the target bacterium are cloned into expression vectors, typically with an affinity tag (e.g., His-tag). These vectors are then transformed into a suitable expression host, such as E. coli.

-

Cell Culture and Induction: The transformed bacterial cells are grown in a large-scale culture. Protein expression is induced by adding an inducing agent like isopropyl β-D-1-thiogalactopyranoside (IPTG).[6]

-

Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer.[7] Cell disruption is achieved through methods such as sonication or high-pressure homogenization.[6][7]

-

Affinity Chromatography: The crude cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed to remove unbound proteins, and the tagged protein is eluted using a competitive ligand (e.g., imidazole).

-

Further Purification (Optional): Depending on the purity, further purification steps like ion-exchange or size-exclusion chromatography may be employed.

-

Protein Characterization: The purity of the enzyme subunits is assessed by SDS-PAGE, and the concentration is determined using a standard protein assay. The purified subunits are stored at -80°C in a glycerol-containing buffer.[6]

DNA Gyrase Supercoiling Inhibition Assay

Objective: To measure the inhibition of DNA gyrase's ability to introduce negative supercoils into relaxed circular DNA.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing reaction buffer (typically including Tris-HCl, KCl, MgCl2, DTT, and ATP), relaxed plasmid DNA (e.g., pBR322), and varying concentrations of gatifloxacin.

-

Enzyme Addition: The reaction is initiated by adding a defined amount of purified DNA gyrase. A control reaction without the inhibitor is also included.

-

Incubation: The reaction mixtures are incubated at 37°C for a specific time (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.

-

Reaction Termination: The reaction is stopped by adding a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).

-

Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

-

Visualization and Quantification: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the supercoiled DNA band is quantified using densitometry. The IC50 value is calculated as the gatifloxacin concentration that reduces the amount of supercoiled DNA by 50% compared to the no-drug control.

Topoisomerase IV Decatenation Inhibition Assay

Objective: To assess the inhibition of topoisomerase IV's ability to decatenate kinetoplast DNA (kDNA).

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing reaction buffer, kDNA (a network of interlocked DNA minicircles), and a range of gatifloxacin concentrations.[8]

-

Enzyme Addition: The reaction is started by adding purified topoisomerase IV. A control reaction without the inhibitor is included.[8]

-

Incubation: The reactions are incubated at 37°C for a set period (e.g., 30 minutes).[8]

-

Reaction Termination: The reaction is stopped by the addition of a stop solution.[8]

-

Agarose Gel Electrophoresis: The reaction products are resolved on an agarose gel. Decatenated minicircles migrate into the gel, while the large kDNA network remains in the well.

-

Visualization and Quantification: The gel is stained and visualized. The amount of decatenated minicircles is quantified, and the IC50 value is determined as the gatifloxacin concentration that inhibits 50% of the decatenation activity.

Quinolone-Induced DNA Cleavage Assay

Objective: To measure the ability of gatifloxacin to stabilize the covalent enzyme-DNA cleavage complex.

Methodology:

-

Reaction Setup: A reaction mixture is prepared with reaction buffer, supercoiled plasmid DNA, and varying concentrations of gatifloxacin.[9]

-

Enzyme Addition: Purified DNA gyrase or topoisomerase IV is added to initiate the reaction.

-

Incubation: The mixture is incubated at 37°C for a defined time to allow for the formation of the cleavage complex.[9]

-

Complex Trapping: SDS and a protease (e.g., proteinase K) are added to the reaction. SDS denatures the enzyme, trapping it covalently bound to the DNA at the cleavage site. Proteinase K digests the enzyme, leaving a small peptide attached to the DNA.[9]

-

Agarose Gel Electrophoresis: The DNA is analyzed by agarose gel electrophoresis. The formation of a linear DNA band from the supercoiled plasmid indicates a double-stranded break.

-

Visualization and Quantification: The gel is stained and visualized. The intensity of the linear DNA band is quantified to determine the concentration of gatifloxacin that produces the maximum amount of cleaved DNA.

Conclusion

This compound's potent antibacterial activity is a direct consequence of its dual inhibition of bacterial DNA gyrase and topoisomerase IV. This technical guide has provided a detailed overview of the molecular mechanisms, quantitative inhibitory data, and the experimental protocols necessary to evaluate these interactions. A thorough understanding of these fundamental processes is crucial for the rational design of new antibacterial agents that can overcome existing resistance mechanisms and for the effective application of gatifloxacin in clinical settings. The provided methodologies and data serve as a valuable resource for researchers dedicated to advancing the field of antibacterial drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. Alterations in DNA Gyrase and Topoisomerase IV in Resistant Mutants of Clostridium perfringens Found after In Vitro Treatment with Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Purification and Characterization of Recombinant Staphylococcus haemolyticus DNA Gyrase and Topoisomerase IV Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. inspiralis.com [inspiralis.com]

- 9. inspiralis.com [inspiralis.com]

Exploring the Antibacterial Spectrum of Gatifloxacin Hydrochloride: A Technical Guide

Introduction

Gatifloxacin hydrochloride is a synthetic, fourth-generation 8-methoxyfluoroquinolone antibiotic renowned for its broad-spectrum antibacterial activity.[1][2][3] It is effective against a wide array of Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[1][2][3] The bactericidal action of Gatifloxacin is attributed to its ability to inhibit essential bacterial enzymes, specifically DNA gyrase (topoisomerase II) and topoisomerase IV.[1][4][5] This inhibition disrupts the processes of DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[1][4][5] This technical guide provides an in-depth exploration of the antibacterial spectrum of this compound, complete with quantitative data, experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action: Dual Inhibition of Topoisomerases

Gatifloxacin's primary mechanism of action involves the dual inhibition of two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][4][5] In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is the main target.[6][7]

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a crucial step for initiating DNA replication and transcription.[5][8] Gatifloxacin binds to the A subunit of DNA gyrase, preventing the re-ligation of the DNA strands after cleavage, which halts the supercoiling process and, consequently, DNA replication.[5][9]

-

Topoisomerase IV: This enzyme plays a vital role in the segregation of replicated chromosomal DNA into daughter cells during cell division.[5][8] Gatifloxacin's interaction with topoisomerase IV inhibits the decatenation of interlinked daughter chromosomes, leading to an interruption of cell division.[5][9]

The 8-methoxy group on the quinolone ring of Gatifloxacin enhances its activity against Gram-positive bacteria and reduces the likelihood of resistance development compared to older fluoroquinolones.[6][10]

Antibacterial Spectrum of this compound

Gatifloxacin exhibits a broad spectrum of activity, encompassing a variety of clinically relevant pathogens. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC90 value represents the concentration required to inhibit 90% of the tested isolates.

Gram-Positive Bacteria

Gatifloxacin demonstrates potent activity against many Gram-positive organisms, including strains that are resistant to other classes of antibiotics.[3] It is generally more potent than ciprofloxacin and ofloxacin against staphylococci, streptococci, pneumococci, and enterococci.[2]

| Bacterial Species | MIC90 (mg/L) |

| Staphylococcus aureus (oxacillin-susceptible) | ≤0.5 |

| Staphylococcus epidermidis | 0.08 - 0.57 |

| Streptococcus pneumoniae (penicillin-resistant) | ≤0.5 |

| Streptococcus pyogenes | 0.08 - 0.57 |

| Streptococcus viridans | 0.22 |

| Enterococcus faecalis | 0.08 - 0.57 |

| Bacillus cereus | 0.08 - 0.57 |

Note: Data compiled from multiple sources.[2][11][12]

Gram-Negative Bacteria

Gatifloxacin is also effective against a wide range of Gram-negative bacteria.[8] While ciprofloxacin may show greater potency against some species like Pseudomonas aeruginosa, gatifloxacin maintains good activity against many Enterobacteriaceae and other significant Gram-negative pathogens.[2][7]

| Bacterial Species | MIC90 (mg/L) |

| Haemophilus influenzae | ≤0.03 |

| Moraxella catarrhalis | ≤0.03 |

| Neisseria gonorrhoeae | 0.016 - 0.06 |

| Escherichia coli | 0.06 to >4 |

| Klebsiella pneumoniae | 0.25 - 2 |

| Enterobacter aerogenes | Data suggests high susceptibility |

| Enterobacter spp. | 0.5 - 1 |

| Proteus mirabilis | 2 - 16 |

| Pseudomonas aeruginosa | 1.28 |

| Stenotrophomonas maltophilia | 4 |

Note: Data compiled from multiple sources.[2][11][12][13]

Atypical and Other Bacteria

Gatifloxacin exhibits excellent activity against atypical respiratory pathogens and certain anaerobes and mycobacteria.[2][5] It is notably more potent against these organisms than many other quinolones.[2]

| Bacterial Species | MIC90 (mg/L) |

| Chlamydophila (Chlamydia) pneumoniae | 0.03 - 0.5 |

| Mycoplasma pneumoniae | 0.03 - 0.5 |

| Legionella spp. | 0.03 - 0.06 |

| Mycobacterium tuberculosis | 0.25 |

| Bacteroides fragilis | Active |

| Clostridium difficile | Active |

| Nocardia asteroides | Data suggests high susceptibility |

| Mycobacterium chelonae | Data suggests high susceptibility |

Note: Data compiled from multiple sources.[2][11][12]

Experimental Protocols

The antibacterial spectrum of an antibiotic is primarily determined through in vitro susceptibility testing. The following are standard methodologies used to evaluate the efficacy of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of Gatifloxacin Dilutions: A series of twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density (typically 5 x 10^5 colony-forming units [CFU]/mL).

-

Inoculation: Each dilution of the antibiotic is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are also included.

-

Incubation: The inoculated tubes or microtiter plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours).

-

Interpretation: The MIC is recorded as the lowest concentration of Gatifloxacin that shows no visible turbidity (growth).

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed to determine the lowest concentration of an antibiotic that kills a specific percentage (usually 99.9%) of the initial bacterial inoculum.

Methodology:

-

Perform MIC Assay: An MIC test is conducted as described above.

-

Subculturing: A small aliquot from each tube or well that shows no visible growth in the MIC assay is plated onto an antibiotic-free agar medium.

-

Incubation: The agar plates are incubated for 24-48 hours.

-

Interpretation: The MBC is the lowest concentration of Gatifloxacin that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

Mechanisms of Resistance

Bacterial resistance to Gatifloxacin can emerge through several mechanisms:

-

Target Enzyme Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of Gatifloxacin to these enzymes.[5][6][7]

-

Efflux Pumps: Some bacteria possess or can acquire efflux pumps that actively transport Gatifloxacin out of the cell, preventing it from reaching its intracellular targets.[5][14]

-

Reduced Permeability: Changes in the bacterial cell wall, such as alterations in porin channels in Gram-negative bacteria, can limit the influx of the antibiotic.[14]

Notably, due to its dual-targeting mechanism, mutations in both DNA gyrase and topoisomerase IV are often required to confer high-level resistance to Gatifloxacin.[6][10]

Conclusion

This compound is a potent, broad-spectrum fluoroquinolone with excellent activity against a wide range of Gram-positive, Gram-negative, and atypical bacteria. Its dual mechanism of action, inhibiting both DNA gyrase and topoisomerase IV, contributes to its efficacy and may lower the potential for the development of resistance. The quantitative data presented in this guide underscores its value in treating a variety of bacterial infections. Understanding its antibacterial spectrum and the standardized protocols for its evaluation is crucial for its effective use in clinical and research settings.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. In vitro antibacterial spectrum of a new broad-spectrum 8-methoxy fluoroquinolone, gatifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gatifloxacin, an advanced 8-methoxy fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gatifloxacin | C19H22FN3O4 | CID 5379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]

- 6. Mechanisms and Frequency of Resistance to Gatifloxacin in Comparison to AM-1121 and Ciprofloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. crstoday.com [crstoday.com]

- 8. bluelakepharmapi.com [bluelakepharmapi.com]

- 9. youtube.com [youtube.com]

- 10. Mechanisms and frequency of resistance to gatifloxacin in comparison to AM-1121 and ciprofloxacin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antibacterial activity of the fourth-generation fluoroquinolones gatifloxacin and moxifloxacin against ocular pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. What is the mechanism of Gatifloxacin Mesylate? [synapse.patsnap.com]

Gatifloxacin Hydrochloride: A Comprehensive Technical Guide on its Potential as a Broad-Spectrum Antibacterial Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gatifloxacin is a fourth-generation 8-methoxyfluoroquinolone, a synthetic broad-spectrum antibacterial agent.[1][2] It is utilized for both oral and intravenous administration and is also available in ophthalmic solutions.[1] This technical guide provides an in-depth analysis of gatifloxacin hydrochloride, focusing on its mechanism of action, antibacterial spectrum, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and the mechanisms of resistance. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

Gatifloxacin's bactericidal activity is achieved through the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[3][4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1][3]

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.[4] Gatifloxacin targets the A subunit of DNA gyrase, preventing the re-ligation of cleaved DNA strands. This leads to the accumulation of double-stranded breaks in the bacterial chromosome, ultimately halting DNA replication.[3][4] Gatifloxacin exhibits a significantly higher affinity for bacterial DNA gyrase—reportedly 100 times more—than for its mammalian counterparts, which contributes to its selective toxicity.[1]

-

Topoisomerase IV: This enzyme is primarily involved in the segregation of replicated chromosomal DNA into daughter cells during cell division.[3] Gatifloxacin interferes with the B subunit of topoisomerase IV, inhibiting its ability to decatenate the interlinked daughter chromosomes.[3][4]

This dual-targeting mechanism confers a high degree of efficacy against a wide range of bacterial pathogens.[4]

In Vitro Antibacterial Spectrum

Gatifloxacin demonstrates potent activity against a broad range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens and some anaerobes.[5][6][7][8] Its enhanced activity against Gram-positive organisms, particularly Streptococcus pneumoniae, is a key feature.[5][9]

Gram-Positive Activity

Gatifloxacin is highly active against many Gram-positive pathogens.[5][9] Studies have shown it to be more potent than older fluoroquinolones like ciprofloxacin and levofloxacin against these organisms.[2][10]

| Pathogen | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Staphylococcus aureus (MSSA) | - | ≤0.39 |

| Staphylococcus epidermidis | - | - |

| Streptococcus pneumoniae | - | ≤0.39 |

| Streptococcus pyogenes | - | ≤0.39 |

| Streptococcus viridans | - | 0.22 |

| Enterococcus faecalis | - | 25 |

| Table 1: In Vitro Activity of Gatifloxacin Against Key Gram-Positive Pathogens.[2][10][11] |

Gram-Negative Activity

Gatifloxacin retains broad-spectrum activity against Gram-negative bacteria, comparable to other fluoroquinolones.[2][5] It is effective against common pathogens responsible for respiratory and urinary tract infections.[6][12]

| Pathogen | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Escherichia coli | - | ≤0.39 |

| Klebsiella pneumoniae | - | ≤0.39 |

| Haemophilus influenzae | - | 0.025 |

| Moraxella catarrhalis | - | 0.05 |

| Neisseria gonorrhoeae | - | 0.063 |

| Pseudomonas aeruginosa | - | 1.28 - 3.13 |

| Table 2: In Vitro Activity of Gatifloxacin Against Key Gram-Negative Pathogens.[2][11][13] |

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of gatifloxacin is characterized by excellent oral bioavailability, extensive tissue penetration, and a half-life that supports once-daily dosing.[14][15]

| Parameter | Value |

| Oral Bioavailability | 96%[1][15] |

| Protein Binding | 20%[1][7] |

| Volume of Distribution | ~1.8 L/kg[15][16] |

| Elimination Half-life (t½) | 7.8 - 10.8 hours[7][16] |

| Metabolism | Limited (<1% of dose)[1] |

| Primary Excretion Route | Renal (>80% unchanged)[14][15] |

| Cmax (400 mg dose) | 4.77 ± 0.76 mg/L[16] |

| AUC₀₋₂₄ (400 mg dose) | 44.4 ± 9.2 mgh/L[16] |

| Table 3: Key Pharmacokinetic Parameters of Gatifloxacin.[1][7][14][15][16] |

The pharmacodynamic parameters that correlate with clinical and microbiological success for fluoroquinolones are the ratio of the maximum unbound drug concentration to the MIC (Cmax/MIC) and the ratio of the 24-hour unbound area under the concentration-time curve to the MIC (AUC₀₋₂₄/MIC).[14] For Gram-negative infections, a Cmax/MIC of ≥10 and an AUC₀₋₂₄/MIC of ≥125 are associated with favorable outcomes.[14] For Streptococcus pneumoniae, an AUC₀₋₂₄/MIC of ≥30 is suggested.[14]

Clinical Efficacy

Gatifloxacin has demonstrated excellent clinical and bacteriological efficacy in numerous clinical trials for a variety of infections.[17][18]

Respiratory Tract Infections

In large-scale clinical trials, gatifloxacin has been shown to be safe and effective for community-acquired respiratory tract infections.[17][19]

| Indication | Gatifloxacin Efficacy (Cure/Improvement) | Comparator Efficacy |

| Community-Acquired Pneumonia (CAP) | 95.8% - 97%[18][20] | 91% - 94% (Levofloxacin, Clarithromycin, Ceftriaxone)[18] |

| Acute Exacerbation of Chronic Bronchitis (AECB) | 89% - 96.1%[20][21] | 77% (Cefuroxime axetil)[21] |

| Acute Sinusitis | 96.4%[20] | - |

| Table 4: Clinical Efficacy of Gatifloxacin in Respiratory Tract Infections.[18][20][21] |

Urinary Tract Infections

Gatifloxacin is effective in treating both uncomplicated and complicated urinary tract infections (UTIs).[13][22]

| Indication | Gatifloxacin Efficacy (Clinical/Bacteriological) | Comparator Efficacy (Clinical/Bacteriological) |

| Uncomplicated UTI (Single 400mg dose) | 93% / 90%[23] | 93% / 89% (Ciprofloxacin 3-day)[23] |

| Complicated UTI | >90% / 92%[22] | >90% / 83% (Ciprofloxacin)[22] |

| Pyelonephritis | >90% / 92%[22] | >90% / 85% (Ciprofloxacin)[22] |

| Chronic Prostatitis | 71.2% (Responder Rate)[24] | - |

| Cystitis | 88.4% (Responder Rate)[24] | - |

| Table 5: Clinical Efficacy of Gatifloxacin in Urinary Tract Infections.[22][23][24] |

Bacterial Conjunctivitis

Topical ophthalmic solutions of gatifloxacin have proven superior to vehicle in treating bacterial conjunctivitis.[25][26]

| Study Outcome | Gatifloxacin 0.3% / 0.5% | Vehicle/Placebo |

| Clinical Cure Rate | 58% - 77%[25][26] | 45% - 58%[25][26] |

| Microbiological Eradication Rate | 90% - 92%[25][26] | 70% - 72%[25] |

| Table 6: Clinical Efficacy of Gatifloxacin Ophthalmic Solution in Bacterial Conjunctivitis.[25][26] |

Mechanisms of Resistance

The development of bacterial resistance to gatifloxacin is a concern, as with all antibiotics.[3] The primary mechanisms include:

-

Target Enzyme Mutations: Mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE or grlA, grlB in S. aureus) can reduce the binding affinity of gatifloxacin to its targets.[3][27] Notably, for some bacteria like S. aureus, mutations in both topoisomerase IV and gyrase are required for clinically significant resistance to gatifloxacin, a higher barrier compared to some earlier quinolones.[27][28]

-

Efflux Pumps: Overexpression of efflux pumps, such as NorA in S. aureus, can actively transport gatifloxacin out of the bacterial cell, reducing its intracellular concentration.[3][4] However, the NorA efflux pump appears to have a minimal effect on gatifloxacin's MIC.[28]

-

Reduced Permeability: Alterations in the bacterial outer membrane can decrease the permeability of the cell to the antibiotic.[4]

Experimental Protocols

Antibacterial Susceptibility Testing

The in vitro activity of gatifloxacin is typically determined using standardized methods as recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI), formerly NCCLS.

-

Agar Dilution Method: This method is used for the determination of the Minimum Inhibitory Concentration (MIC).

-

Preparation of Media: Serial twofold dilutions of gatifloxacin are prepared and incorporated into molten Mueller-Hinton agar.

-

Inoculum Preparation: Bacterial isolates are cultured to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of the gatifloxacin-containing agar plates.

-

Incubation: Plates are incubated under appropriate atmospheric and temperature conditions (e.g., 35°C for 18-24 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of gatifloxacin that completely inhibits visible bacterial growth.[12]

-

-

Kirby-Bauer Disk Diffusion Method: This is a qualitative or semi-quantitative method to assess susceptibility.

-

Inoculation: A standardized bacterial inoculum is swabbed uniformly across the surface of a Mueller-Hinton agar plate.

-

Disk Application: A paper disk impregnated with a standard amount of gatifloxacin (e.g., 5 µg) is placed on the agar surface.

-

Incubation: The plate is incubated under standard conditions.

-

Measurement: The diameter of the zone of growth inhibition around the disk is measured.

-

Interpretation: The zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" based on established breakpoints.[12]

-

Clinical Trial Design

The clinical efficacy and safety of gatifloxacin have been evaluated in numerous multicenter, randomized, double-blind, comparative studies.[22][23]

-

Patient Population: Patients with a confirmed clinical and, where applicable, microbiological diagnosis of the infection under study (e.g., complicated UTI, community-acquired pneumonia).

-

Randomization: Patients are randomly assigned to receive either gatifloxacin or a comparator drug (e.g., ciprofloxacin, levofloxacin).

-

Blinding: In double-blind studies, neither the patient nor the investigator knows which treatment is being administered.

-

Treatment Regimen: Gatifloxacin is typically administered at 400 mg once daily, while the comparator drug is given at its standard dosage. Treatment duration varies by indication (e.g., 7-10 days for complicated UTI).[22]

-

Efficacy Assessment:

-

Clinical Efficacy: Assessed at test-of-cure visits (e.g., 5-11 days post-treatment) based on the resolution of signs and symptoms.

-

Bacteriological Efficacy: Assessed by culture at baseline and post-treatment to determine pathogen eradication.

-

-

Safety Assessment: Adverse events are monitored and recorded throughout the study.

Synthesis Overview

The synthesis of this compound has been approached through various routes. A common method starts from 3-methoxy-2,4,5-trifluorobenzoic acid.[8][29] The process involves a series of reactions including acylation, condensation, decarboxylation, cyclization, hydrolysis, and finally, condensation with 2-methylpiperazine to form the gatifloxacin base, which is then converted to the hydrochloride salt.[29][30] Optimized processes aim for high yields and purity suitable for pharmaceutical use.[30]

Conclusion

This compound is a potent, broad-spectrum fourth-generation fluoroquinolone with a favorable pharmacokinetic profile that allows for convenient once-daily dosing. Its dual mechanism of action against DNA gyrase and topoisomerase IV provides excellent activity against a wide array of Gram-positive and Gram-negative pathogens. Extensive clinical trials have confirmed its efficacy and safety in the treatment of respiratory tract infections, urinary tract infections, and bacterial conjunctivitis. While the emergence of resistance remains a critical consideration, gatifloxacin's requirement for dual mutations in some key pathogens may offer an advantage over older agents. This compound continues to be a valuable agent in the antibacterial armamentarium.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. academic.oup.com [academic.oup.com]

- 3. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]

- 4. What is the mechanism of Gatifloxacin Mesylate? [synapse.patsnap.com]

- 5. Comparative in vitro activity of gatifloxacin, grepafloxacin, levofloxacin, moxifloxacin and trovafloxacin against 4151 Gram-negative and Gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bluelakepharmapi.com [bluelakepharmapi.com]

- 7. Pharmacokinetics and Pharmacodynamics of Gatifloxacin against Streptococcus pneumoniae and Staphylococcus aureus in a Granulocyte-Rich Exudate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. In vitro antimicrobial activity of gatifloxacin compared with other quinolones against clinical isolates from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antibacterial activity of the fourth-generation fluoroquinolones gatifloxacin and moxifloxacin against ocular pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro activity of gatifloxacin against gram negative clinical isolates in a tertiary care hospital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Evaluation of gatifloxacin pharmacokinetics and pharmacodynamics in severely ill adults in a medical Intensive Care Unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Treatment of adults with community-acquired respiratory tract infections: results of a multicentric clinical trial with gatifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Multicenter evaluation of the efficacy and safety of gatifloxacin in Mexican adult outpatients with respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Gatifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A randomized, double-blind, multicenter comparison of gatifloxacin versus ciprofloxacin in the treatment of complicated urinary tract infection and pyelonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Single Dose of Gatifloxacin May Treat Uncomplicated UTI [medscape.com]

- 24. Efficacy and safety of gatifloxacin for urinary tract infection in nonspecialized Korean urologic practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Clinical use of gatifloxacin ophthalmic solution for treatment of bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. labeling.pfizer.com [labeling.pfizer.com]

- 27. Mechanisms and Frequency of Resistance to Gatifloxacin in Comparison to AM-1121 and Ciprofloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Mechanisms and frequency of resistance to gatifloxacin in comparison to AM-1121 and ciprofloxacin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. semanticscholar.org [semanticscholar.org]

Discovery and history of Gatifloxacin hydrochloride development

An In-Depth Technical Guide to the Discovery and Development of Gatifloxacin Hydrochloride

Introduction

Gatifloxacin is a synthetic, fourth-generation 8-methoxyfluoroquinolone antibiotic renowned for its broad-spectrum activity against a wide array of Gram-positive and Gram-negative bacteria.[1][2] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, pharmacokinetic and pharmacodynamic properties, and the eventual market withdrawal of its systemic formulations due to significant safety concerns. The journey of Gatifloxacin from a promising antibiotic to a restricted-use medication offers critical insights into the complexities of drug development and post-marketing surveillance.

Discovery and Commercial History

The development of Gatifloxacin began in the late 1980s, led by Kyorin Pharmaceutical Co., Ltd. in Japan.[3][4] The compound was patented in 1986 and initially identified by the designation AM-1155.[3][5]

-

Initial Discovery: Kyorin Pharmaceuticals first synthesized the compound as a hemihydrate, which, despite its potent antibacterial activity, presented formulation challenges due to its hygroscopic nature, leading to poor tablet disintegration and dissolution.[4]

-

Formulation Advancement: In the mid-1990s, Kyorin developed a more stable sesquihydrate form with improved physicochemical properties, which was selected for further clinical development.[4]

-

Licensing and Commercialization: In 1996, Kyorin licensed the compound to Bristol-Myers Squibb (BMS).[4] BMS introduced Gatifloxacin to the market in 1999 under the brand name Tequin® for the treatment of respiratory tract infections.[1][5] Allergan later commercialized Gatifloxacin as an ophthalmic solution under the brand names Zymar® and Zymaxid®.[5][6]

-

Market Withdrawal: Despite its efficacy, systemic Gatifloxacin (Tequin®) was linked to severe and potentially fatal blood sugar disturbances (dysglycemia).[7][8] Following numerous reports and a petition from the consumer group Public Citizen, Bristol-Myers Squibb voluntarily withdrew Tequin® from the U.S. and Canadian markets in May 2006 and returned the rights to Kyorin.[5] Subsequently, Kyorin and its partner Dainippon Sumitomo Pharma also discontinued sales in Japan in September 2008.[9][10] Ophthalmic formulations remain available due to their very low systemic absorption and well-tolerated safety profile.[5]

Chemical Properties and Synthesis

Gatifloxacin is chemically known as (±)-1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid.[2][11] Its empirical formula is C₁₉H₂₂FN₃O₄, with a molecular weight of approximately 375.4 g/mol .[2][6]

Synthesis Overview

The synthesis of Gatifloxacin has been described in several patents, with U.S. Patent 4,980,470 being one of the earliest.[11][12] The core synthetic route involves a nucleophilic substitution reaction.

Experimental Protocol: General Synthesis

A common method for synthesizing Gatifloxacin involves the following steps:

-

Reaction Setup: A reaction mixture is prepared containing 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid and 2-methylpiperazine.[11]

-

Solvent: A dipolar aprotic solvent, such as Dimethyl sulfoxide (DMSO), is used as the reaction medium.[11][12]

-

Reaction Conditions: The mixture is heated to a temperature between 40°C and 70°C.[11] The reaction can be carried out in the presence of an acid acceptor like potassium carbonate to neutralize the hydrogen fluoride generated during the reaction.[12]

-

Borate Intermediate (Alternative Route): To improve yields and allow for milder reaction conditions (ambient temperature), an alternative synthesis was developed using a borate intermediate. This method, described in U.S. Patent 4,997,943, involves creating a boron chelate to activate position 7 of the quinolone ring for substitution.[11][13]

-

Purification: The final product is isolated and purified, often through recrystallization from a solvent like methanol, to yield Gatifloxacin sesquihydrate.[14][15]

Mechanism of Action

As a fourth-generation fluoroquinolone, Gatifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV.[1][3][6] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[6] The 8-methoxy group at position 8 is believed to decrease the rate at which Gram-positive bacteria develop resistance.[16]

-

Inhibition of DNA Gyrase: Prevents the relaxation of supercoiled DNA, which is a necessary step for the initiation of DNA replication and transcription.

-